molecular formula C17H15ClN2O4 B1586531 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 62206-13-7

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No. B1586531
CAS RN: 62206-13-7
M. Wt: 346.8 g/mol
InChI Key: UCWAPLAIZMBGPF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound with the following properties:



  • Empirical Formula : C<sub>17</sub>H<sub>15</sub>ClN<sub>2</sub>O<sub>4</sub>

  • Molecular Weight : 332.77 g/mol

  • CAS Number : 18640-60-3



Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is as follows:



  • Start with p-bromoacetophenone and thiourea .

  • React them in the presence of iodine catalyst to form the intermediate 4-(4-bromophenyl) thiazol-2-amine .

  • Further react the intermediate with chloroacetyl chloride to generate the desired product.



Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline consists of an isoquinoline core with a chloro-nitrophenyl group and two methoxy groups. The chlorine and nitro substituents contribute to its reactivity and properties.



Chemical Reactions Analysis


  • Primary Amines Reaction : When treated with nitrous acid, primary amines yield nitrogen gas and various organic products. For example:

    • 1-Aminopropane + HNO<sub>2</sub> → Propan-1-ol + H<sub>2</sub>O + N<sub>2</sub>



  • Secondary Amines Reaction : Secondary amines react with nitrous acid to form nitrosamines , which are potent carcinogens. This reaction is no longer performed due to safety concerns.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in organic solvents

  • Melting Point : Varies based on crystalline form

  • Color : Typically yellow or orange


Scientific Research Applications

Local Anesthetic Activity and Toxicity Studies

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, as part of the isoquinoline alkaloids family, has been evaluated for its potential in local anesthetic activity. Azamatov et al. (2023) investigated a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines for their local anesthetic properties and acute toxicity. These compounds exhibited significant local anesthetic effects, surpassing lidocaine in certain cases. However, their toxicity varied, indicating a need for further optimization and research for safe therapeutic applications (Azamatov et al., 2023).

Structural and Stereochemical Studies

Structural and stereochemical analysis of isoquinoline derivatives, including those related to 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, has been a significant area of research. Studies by Heydenreich et al. (2003) and others have focused on understanding the configurations and conformations of various substituted isoquinolines, which is crucial for their therapeutic and industrial applications (Heydenreich et al., 2003).

Synthesis Techniques

Advancements in the synthesis of isoquinoline derivatives have been explored extensively. For instance, Roberts et al. (1997) developed methods for the synthesis of pyrrolo[4,3,2-de]quinolines from related compounds, showcasing the versatility and potential of these chemical structures in various applications (Roberts et al., 1997).

Antiarrhythmic Properties

Markaryan et al. (2000) explored the antiarrhythmic properties of isoquinoline derivatives, including those related to 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. This research highlights the potential medicinal applications of these compounds in cardiovascular medicine (Markaryan et al., 2000).

Safety And Hazards


  • Safety : Handle with care due to potential carcinogenicity of nitrosamines.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Hazard Classifications : Eye irritant (GHS07).


Future Directions


  • Investigate its biological activity and potential therapeutic applications.

  • Explore modifications to enhance its efficacy or reduce toxicity.


Please note that this analysis is based on available information, and further research may provide additional insights. Always exercise caution when handling chemical compounds. 🧪🔬


properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-15-7-10-5-6-19-17(12(10)9-16(15)24-2)13-8-11(18)3-4-14(13)20(21)22/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWAPLAIZMBGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370939
Record name 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

CAS RN

62206-13-7
Record name 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
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1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 3
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1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 4
1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 5
1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 6
1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Citations

For This Compound
3
Citations
J Canivet, G Süss-Fink - Green Chemistry, 2007 - pubs.rsc.org
A new family of nine cationic organometallic aqua complexes of the type [(arene)Ru(RSO2N∩NH2)(OH2)]+ (1–9), containing chiral N,N-chelating ligands, has been synthesised and …
Number of citations: 153 pubs.rsc.org
W Lin, MH Hu, X Feng, CP Cao, ZB Huang, DQ Shi - Tetrahedron, 2013 - Elsevier
A mild and efficient one-pot protocol for the preparation of 8,13-dihydro-7H-indolo[2′,3′:3,4]pyrido[1,2-b]indazole and 5,6-dihydroindazolo[3,2-a]isoquinoline via the reductive …
Number of citations: 14 www.sciencedirect.com
J Canivet, G Süss-Fink
Number of citations: 0

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